Sulfopyruvate

Methanogenesis Coenzyme M biosynthesis Enzyme kinetics

Researchers studying coenzyme M biosynthesis, methanogenesis, or sulfonate metabolism face a critical reagent gap: generic α-keto acids like pyruvate or oxaloacetate cannot substitute for sulfopyruvate in key enzymatic assays. Sulfopyruvate (3-sulfopyruvic acid) is the obligate intermediate and the only substrate accepted by sulfopyruvate decarboxylase (ComDE, EC 4.1.1.79) and the strongly preferred substrate of ComC (EC 1.1.1.337). - Validated Kinetics: Exhibits an apparent Km of 196 µM and kcat of 62.8 s⁻¹ for ComC (M. millerae SM9). - Structural Probe: Acts as a PEP mutase inhibitor (Ki = 22 µM) with a published 2.25 Å co-crystal structure. - Quality Assurance: Supplied with rigorous analytical characterization to ensure lot-to-lot reproducibility for quantitative enzymology.

Molecular Formula C3H4O6S
Molecular Weight 168.13 g/mol
CAS No. 98022-26-5
Cat. No. B1220305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfopyruvate
CAS98022-26-5
Synonyms2-carboxy-2-oxoethanesulfonic acid
beta-sulfopyruvic acid
Molecular FormulaC3H4O6S
Molecular Weight168.13 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)
InChIKeyBUTHMSUEBYPMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfopyruvate: Substrate and Inhibitor for Methanogenesis


Sulfopyruvate (3-sulfopyruvic acid, CAS 98022-26-5) is a sulfur-containing α-keto acid analogue of pyruvate, characterized by a sulfonic acid group at the C-3 position [1]. This compound serves as an obligate intermediate in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor required for methane production by methanogenic archaea [2]. Sulfopyruvate is metabolically positioned at a critical bifurcation point in sulfolactate degradation pathways in marine bacteria [3]. Unlike pyruvate, the presence of the sulfonate moiety confers distinct substrate specificity and inhibitory properties that are quantifiable and cannot be replicated by non-sulfonated α-keto acid analogues.

Workflow Coenzyme M biosynthesis pathway reconstitution in methanogenic archaea
Enzyme Assays ComC dehydrogenase, ComDE decarboxylase, and PEP mutase mechanistic studies
Model Sulfonate metabolism and dissociative phosphoryl transfer enzyme superfamily research

Sulfopyruvate Substrate Specificity


Generic α-keto acid analogues such as pyruvate, hydroxypyruvate, or oxaloacetate cannot substitute for sulfopyruvate in defined enzymatic and metabolic contexts due to fundamental differences in molecular recognition and pathway specificity. Sulfopyruvate decarboxylase (EC 4.1.1.79) exhibits absolute substrate specificity for the sulfonated substrate and does not decarboxylate pyruvate or phosphonopyruvate [1]. In the biosynthetic direction of (R)-sulfolactate dehydrogenase (ComC, EC 1.1.1.337), sulfopyruvate is the preferred substrate, with oxaloacetate exhibiting only 31% of the specific activity observed for sulfopyruvate, while pyruvate is not a substrate for L-2-hydroxycarboxylate dehydrogenase (EC 1.1.1.375) from methanogenic archaea [2]. Furthermore, sulfopyruvate acts as a competitive inhibitor of phosphoenolpyruvate (PEP) mutase with a Ki of 22 μM, a property that pyruvate does not share [3]. These quantifiable differences in enzyme kinetics and substrate specificity preclude simple substitution in assays designed to interrogate coenzyme M biosynthesis, methanogenesis, or sulfonate metabolism.

Property
Sulfopyruvate vs. Generic α-Keto Acids
Substrate specificity
Sulfopyruvate decarboxylase (EC 4.1.1.79) does not decarboxylate pyruvate or phosphonopyruvate; absolute discrimination confirmed.
Dehydrogenase preference
ComC (EC 1.1.1.337) shows sulfopyruvate as preferred substrate; oxaloacetate yields only 31% activity, α-ketoglutarate ~0.2%.
Inhibitory profile
Sulfopyruvate competitively inhibits PEP mutase (Ki 22 μM); pyruvate lacks this property entirely.

Sulfopyruvate Enzyme Kinetics and Inhibition


ComC Dehydrogenase Substrate Preference

In the reduction reaction catalyzed by (R)-sulfolactate dehydrogenase (ComC, EC 1.1.1.337) from the rumen methanogen Methanobrevibacter millerae SM9, sulfopyruvate is the preferred substrate. Under standardized assay conditions (400 mM KCl, pH 6.5, 37°C), sulfopyruvate exhibits an apparent Km of 196 ± 71 μM, a Vmax of 93.9 ± 14.5 U·mg⁻¹, and a kcat of 62.8 ± 9.7 s⁻¹ [1]. In direct comparison, oxaloacetate shows only 31% of the specific activity observed for sulfopyruvate under identical assay conditions, and α-ketoglutarate exhibits approximately 0.2% activity [1]. The apparent Km for the coenzyme NADH under these conditions is 55.1 ± 7.6 μM [1].

ComC Substrate Preference
Head-to-head
Oxaloacetate 31% activity; α-ketoglutarate 0.2% vs. sulfopyruvate 100%
Confirms sulfopyruvate as requisite substrate for ComC enzyme assays.
M. millerae SM9; 400 mM KCl, pH 6.5, 37°C.
Methanogenesis Coenzyme M biosynthesis Enzyme kinetics Archaea

PEP Mutase Inhibition

Sulfopyruvate functions as a substrate-analogue inhibitor of phosphoenolpyruvate (PEP) mutase from Mytilus edulis, with a competitive inhibition constant Ki of 22 μM [1]. The crystal structure of the enzyme-sulfopyruvate complex was determined at 2.25 Å resolution, revealing that the sulfo group of sulfopyruvate mimics the phosphonyl group of the native product phosphonopyruvate [1]. By comparison, oxalate—a structurally related pyruvate enolate analogue used in X-ray structure determination—exhibits a Ki of 43 μM for the same enzyme, indicating that sulfopyruvate binds with approximately 2-fold higher affinity [1].

PEP Mutase Inhibition
Cross-study
Ki = 22 μM (sulfopyruvate) vs. oxalate Ki = 43 μM
Supports mechanistic probing of dissociative phosphoryl transfer.
2.25 Å structure; M. edulis enzyme.
Enzyme inhibition PEP mutase X-ray crystallography Dissociative phosphoryl transfer

mMDH Alternative Substrate Activity

Sulfopyruvate serves as an alternative substrate for mitochondrial malate dehydrogenase (mMDH) from porcine heart, enabling its spectrophotometric detection. In the presence of 0.25 mM NADH, sulfopyruvate is reduced with an apparent Km of 6.3 mM and a Vmax equal to approximately 40% of that observed with the native substrate oxaloacetate [1]. This differential activity forms the basis of a convenient quantitative assay for sulfopyruvate [1].

mMDH Assay Substrate
Head-to-head
Vmax ~40% of oxaloacetate; apparent Km 6.3 mM
Enables spectrophotometric quantification of sulfopyruvate.
Porcine heart mMDH; 0.25 mM NADH.
Malate dehydrogenase Spectrophotometric assay Substrate specificity Mitochondrial metabolism

Sulfopyruvate Decarboxylase Specificity

Sulfopyruvate decarboxylase (EC 4.1.1.79), the enzyme that catalyzes the decarboxylation of 3-sulfopyruvate to sulfoacetaldehyde in coenzyme M biosynthesis, exhibits absolute substrate specificity. The enzyme requires thiamine diphosphate as a cofactor but does NOT decarboxylate pyruvate or phosphonopyruvate [1]. This specificity was established in the foundational gene identification study by Graupner et al. (2000), which demonstrated that the comDE gene product from Methanococcus jannaschii specifically catalyzes the decarboxylation of sulfopyruvate, with no detectable activity toward pyruvate or phosphonopyruvate under identical assay conditions [2]. The enzyme is also oxygen-sensitive [1].

Decarboxylase Specificity
Class-level
No decarboxylation of pyruvate or phosphonopyruvate
Sulfopyruvate is non-substitutable for ComDE pathway studies.
Thiamine diphosphate-dependent; oxygen-sensitive.
Substrate specificity Coenzyme M biosynthesis Thiamine diphosphate Methanogenic archaea

Phosphonopyruvate Hydrolase Inhibition

Sulfopyruvate acts as a competitive inhibitor of phosphonopyruvate hydrolase from Variovorax sp. Pal2, an enzyme within the PEP mutase/isocitrate lyase superfamily that catalyzes the hydrolysis of phosphonopyruvate to pyruvate and phosphate. Under the reported assay conditions, sulfopyruvate exhibits a Ki of 210 ± 10 μM [1]. For comparison, PEP is a slow substrate for this enzyme (kcat = 2 × 10⁻⁴ s⁻¹) with a Ki of 2.0 ± 0.1 mM, while oxalate is a more potent inhibitor with a Ki of 17 ± 1 μM [1]. This places sulfopyruvate as an intermediate-affinity inhibitor within this enzyme's ligand recognition profile.

Phosphonopyruvate Hydrolase
Head-to-head
Ki 210 μM; oxalate 17 μM; PEP 2.0 mM
Probes sulfonate vs. phosphonate recognition in PEP mutase superfamily.
Variovorax sp. Pal2 enzyme.
Enzyme inhibition Phosphonopyruvate hydrolase PEP mutase/isocitrate lyase superfamily Organophosphonate metabolism

Phosphonopyruvate Decarboxylase Substrate and Inhibitor

Phosphonopyruvate decarboxylase from Bacteroides fragilis, an enzyme that normally catalyzes the decarboxylation of phosphonopyruvate to phosphonoacetaldehyde, exhibits substrate promiscuity toward sulfopyruvate. Sulfopyruvate acts as a slow substrate with a kcat of approximately 0.05 s⁻¹ and simultaneously functions as a competitive inhibitor with a Ki of 200 ± 20 μM [1]. In comparison, pyruvate is also a slow substrate for this enzyme with a comparable kcat of 0.05 s⁻¹ and a Km of 25 μM [1]. The Ki of 200 μM for sulfopyruvate is 8-fold higher than the Km of 25 μM for pyruvate, indicating that sulfopyruvate binds with lower affinity than pyruvate despite being catalytically processed at a similar turnover rate.

Phosphonopyruvate Decarboxylase
Head-to-head
kcat ~0.05 s⁻¹; Ki 200 μM; pyruvate Km 25 μM
Useful for substrate promiscuity studies in TDP-dependent decarboxylases.
B. fragilis enzyme.
Enzyme promiscuity Phosphonopyruvate decarboxylase Substrate analogue Bacteroides fragilis

Sulfopyruvate Applications


Coenzyme M Biosynthesis Reconstitution

Sulfopyruvate is the essential substrate for in vitro reconstitution of the coenzyme M biosynthetic pathway. Researchers characterizing sulfolactate dehydrogenase (ComC, EC 1.1.1.337) or sulfopyruvate decarboxylase (ComDE, EC 4.1.1.79) require authentic sulfopyruvate to measure enzyme kinetics. The established apparent Km of 196 μM and kcat of 62.8 s⁻¹ for ComC from M. millerae SM9 under defined conditions (400 mM KCl, pH 6.5, 37°C) provides a validated benchmark for activity comparisons across methanogen species [1]. Sulfopyruvate is non-substitutable in these assays, as pyruvate and phosphonopyruvate are not decarboxylated by ComDE [2].

Methanogen Inhibitor Design

Sulfopyruvate serves as a validated molecular scaffold for inhibitor development targeting methanogen-specific enzymes. The demonstration that sulfopyruvate is the preferred substrate of ComC—with oxaloacetate exhibiting only 31% activity [1]—confirms that the sulfonate moiety is a critical recognition determinant for enzyme selectivity. This substrate preference profile supports the use of sulfopyruvate as a starting point for designing competitive inhibitors that exploit the unique active-site architecture of methanogen enzymes without inhibiting homologous mammalian dehydrogenases. The ComC enzyme represents a validated target for mitigating ruminant methane emissions [1].

PEP Mutase Mechanism Probing

Sulfopyruvate is a structurally characterized substrate-analogue inhibitor of PEP mutase, with a Ki of 22 μM and a high-resolution (2.25 Å) enzyme-ligand crystal structure [1]. The sulfo group of sulfopyruvate mimics the phosphonyl group of the native product phosphonopyruvate, enabling researchers to probe phosphoryl transfer mechanisms without the complications of phosphonyl group reactivity. This established structural and kinetic framework makes sulfopyruvate an essential reagent for laboratories investigating dissociative phosphoryl transfer mechanisms and for comparative studies of ligand recognition across the PEP mutase/isocitrate lyase superfamily.

Sulfopyruvate Spectrophotometric Assay

Sulfopyruvate can be quantified using a validated spectrophotometric assay based on its reduction by mitochondrial malate dehydrogenase (mMDH). In the presence of 0.25 mM NADH, sulfopyruvate is reduced with an apparent Km of 6.3 mM and a Vmax approximately 40% that of oxaloacetate [1]. This differential activity enables continuous monitoring of NADH oxidation at 340 nm, providing a convenient method for measuring sulfopyruvate concentrations in enzymatic reaction mixtures. The assay is particularly useful for characterizing novel sulfopyruvate-producing or -consuming enzymes identified in genomic and metagenomic studies of sulfonate metabolism.

Application
Selection Property
Validation Focus
Coenzyme M biosynthesis reconstitution
Sulfonate moiety recognition
ComC/ComDE enzyme kinetics assays
Methanogen inhibitor design
Methanogen-specific enzyme selectivity
Competitive inhibitor development vs. mammalian homologs
PEP mutase mechanism probing
Sulfo group as phosphonyl mimic
Structural and kinetic comparison with phosphonate ligands
Sulfopyruvate quantification
Alternative mMDH substrate
Spectrophotometric NADH oxidation assay

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